2-chlorobenzaldehyde (4-chloro-1-phthalazinyl)hydrazone
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Overview
Description
2-chlorobenzaldehyde (4-chloro-1-phthalazinyl)hydrazone is an organic compound with the molecular formula C15H10Cl2N4. This compound is known for its unique chemical structure, which includes both chlorobenzaldehyde and phthalazinyl hydrazone moieties. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chlorobenzaldehyde (4-chloro-1-phthalazinyl)hydrazone typically involves the condensation reaction between 2-chlorobenzaldehyde and 4-chloro-1-phthalazinyl hydrazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to promote the formation of the hydrazone linkage, and the product is then isolated by filtration and purified by recrystallization .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques such as column chromatography or recrystallization .
Chemical Reactions Analysis
Types of Reactions
2-chlorobenzaldehyde (4-chloro-1-phthalazinyl)hydrazone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to amine derivatives.
Substitution: The chlorobenzaldehyde moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of oxides or carboxylic acids.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzaldehyde derivatives.
Scientific Research Applications
2-chlorobenzaldehyde (4-chloro-1-phthalazinyl)hydrazone has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the development of new materials and as a precursor for various chemical products.
Mechanism of Action
The mechanism of action of 2-chlorobenzaldehyde (4-chloro-1-phthalazinyl)hydrazone involves its interaction with specific molecular targets. The hydrazone group can form stable complexes with metal ions, which may play a role in its biological activity. Additionally, the compound can interact with cellular enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-chlorobenzaldehyde (4-chloro-1-phthalazinyl)hydrazone
- 3-chlorobenzaldehyde (4-chloro-1-phthalazinyl)hydrazone
- 2-hydroxybenzaldehyde (4-chloro-1-phthalazinyl)hydrazone
- 2-methylbenzaldehyde (4-chloro-1-phthalazinyl)hydrazone
Uniqueness
2-chlorobenzaldehyde (4-chloro-1-phthalazinyl)hydrazone is unique due to the presence of both chlorobenzaldehyde and phthalazinyl hydrazone moieties, which confer distinct chemical and biological properties. Its ability to form stable metal complexes and its potential biological activities make it a valuable compound for research and development .
Properties
IUPAC Name |
4-chloro-N-[(E)-(2-chlorophenyl)methylideneamino]phthalazin-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2N4/c16-13-8-4-1-5-10(13)9-18-20-15-12-7-3-2-6-11(12)14(17)19-21-15/h1-9H,(H,20,21)/b18-9+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOCDFSWVKFIWSE-GIJQJNRQSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC2=NN=C(C3=CC=CC=C32)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/NC2=NN=C(C3=CC=CC=C32)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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